(Z)-3-(4-chlorophenyl)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxyprop-2-enenitrile
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Overview
Description
(Z)-3-(4-chlorophenyl)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxyprop-2-enenitrile is a complex organic compound characterized by the presence of a chlorophenyl group, an ethoxy group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-chlorophenyl)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxyprop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, ethyl phosphorodichloridate, and malononitrile. The reaction conditions usually require a base such as sodium ethoxide and solvents like ethanol or dichloromethane. The reaction proceeds through a series of steps including condensation, phosphorylation, and hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-chlorophenyl)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxyprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-chlorophenyl)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxyprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, (Z)-3-(4-chlorophenyl)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxyprop-2-enenitr
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxyprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClNO3P/c1-2-22-23(21,15-6-4-3-5-7-15)16(12-19)17(20)13-8-10-14(18)11-9-13/h3-11,20H,2H2,1H3/b17-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAMXHWPYULUBJ-MSUUIHNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=C(C2=CC=C(C=C2)Cl)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)/C(=C(/C2=CC=C(C=C2)Cl)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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